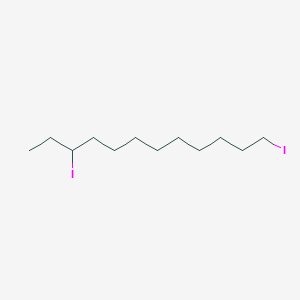

1,10-Diiodododecane

CAS No.: 60274-96-6

Cat. No.: VC20635078

Molecular Formula: C12H24I2

Molecular Weight: 422.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60274-96-6 |

|---|---|

| Molecular Formula | C12H24I2 |

| Molecular Weight | 422.13 g/mol |

| IUPAC Name | 1,10-diiodododecane |

| Standard InChI | InChI=1S/C12H24I2/c1-2-12(14)10-8-6-4-3-5-7-9-11-13/h12H,2-11H2,1H3 |

| Standard InChI Key | LTEJMLHPBCFAIT-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CCCCCCCCCI)I |

Introduction

Chemical Identity and Structural Overview

1,10-Diiodododecane, also known as decamethylene diiodide, is a linear alkane substituted with iodine atoms at both terminal positions. Its systematic IUPAC name is 1,10-diiododecane, and it is identified by the CAS registry number 16355-92-3 . The compound’s structure is characterized by a ten-carbon chain with iodine atoms at the first and tenth positions, as represented by the SMILES notation and the InChIKey .

Table 1: Key Identifiers of 1,10-Diiodododecane

| Property | Value |

|---|---|

| CAS Number | 16355-92-3 |

| Molecular Formula | |

| Molecular Weight | 394.07 g/mol |

| EINECS Number | 240-415-6 |

| Synonyms | Decamethylene diiodide, 1,10-Diidodecane |

Physical and Chemical Properties

1,10-Diiodododecane exhibits distinct physical properties that influence its handling and applications. It is a solid at room temperature, transitioning to a liquid above 35°C . Its boiling point under reduced pressure (12 mmHg) is 197–200°C, while the density is notably high at 2.35 g/cm³, reflecting the presence of two iodine atoms . The compound is soluble in methanol but requires protection from light due to its sensitivity, which can lead to decomposition .

Table 2: Physical Properties of 1,10-Diiodododecane

| Property | Value | Source |

|---|---|---|

| Melting Point | 33–35°C | |

| Boiling Point | 197–200°C at 12 mmHg | |

| Density | 2.35 g/cm³ | |

| Refractive Index | 1.4824 (estimated) | |

| Flash Point | >230°F (>110°C) | |

| Solubility | Methanol |

Synthesis and Production Methods

The synthesis of 1,10-diiodododecane typically involves the chlorination and subsequent iodination of decanediol. This two-step process replaces hydroxyl groups with iodine atoms, yielding the final product . The reaction conditions must be carefully controlled to avoid side reactions, particularly due to the compound’s light sensitivity. Industrial production emphasizes high purity to meet pharmaceutical intermediate standards, with technical-grade material available for less sensitive applications .

Applications in Organic and Pharmaceutical Chemistry

1,10-Diiodododecane serves as a versatile reagent in synthetic chemistry. Its primary applications include:

-

Crosslinking Agent: It facilitates the crosslinking of tetrabutylammonium polygalacturonic acid, enhancing the mechanical properties of polymeric materials .

-

Alkylating Agent: The compound is employed in the synthesis of symmetrical and unsymmetrical bis-cryptophanes, which are macrocyclic compounds with applications in host-guest chemistry .

-

Decane Production: At 20°C, 1,10-diiodododecane can be reduced to decane, a reaction leveraged in hydrocarbon synthesis .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P280: Wear protective gloves |

| H319: Eye irritation | P305+P351+P338: Rinse eyes |

| H335: Respiratory risk | P271: Use in ventilated areas |

Regulatory and Compliance Information

The compound is listed in the Toxic Substances Control Act (TSCA) inventory and assigned the UN ID 2811, indicating its classification as a toxic solid . The Environmental Protection Agency (EPA) regulates its handling under the Substance Registry System, emphasizing proper disposal and occupational safety measures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume